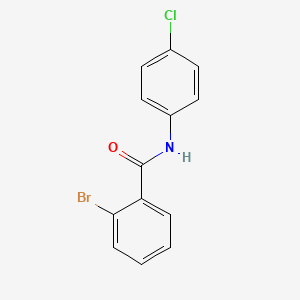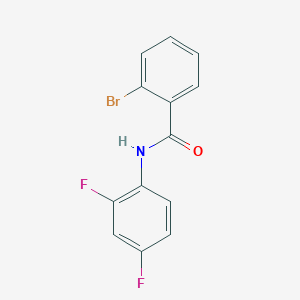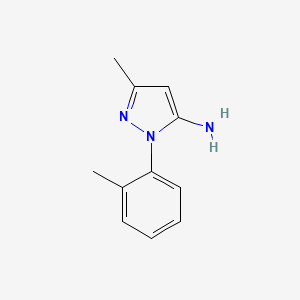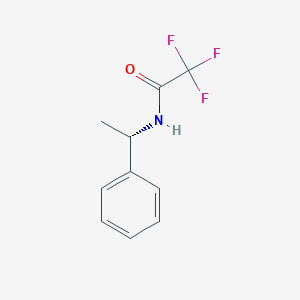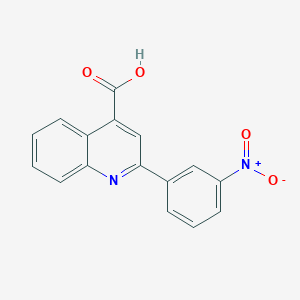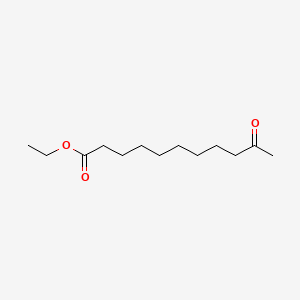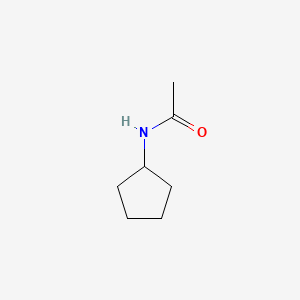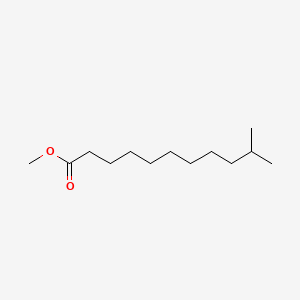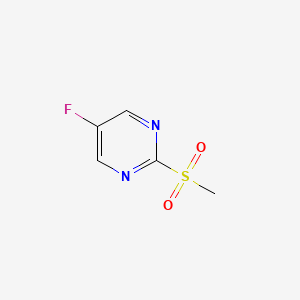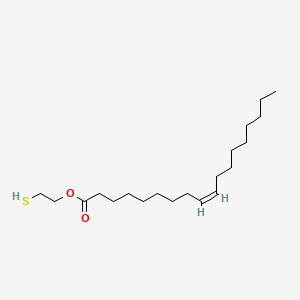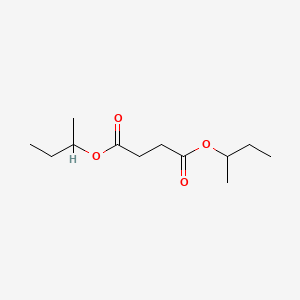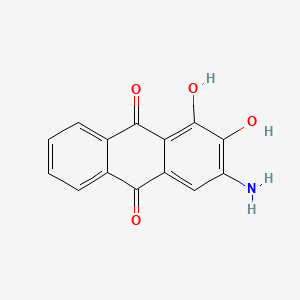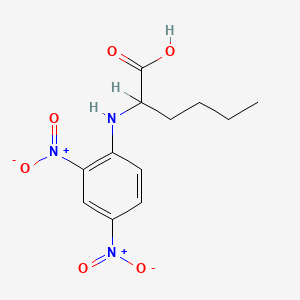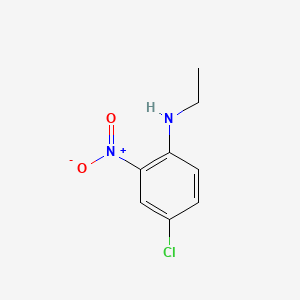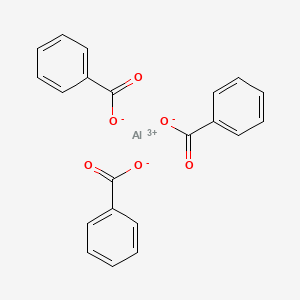
Benzoic acid, aluminum salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid is a white crystalline organic compound with the chemical formula C₇H₆O₂, commonly used as a food preservative due to its antimicrobial properties . Aluminum benzoate is utilized in various industrial applications, including as a catalyst and in the production of other chemicals.
Synthetic Routes and Reaction Conditions:
From Benzoic Acid and Aluminum Hydroxide: One common method involves reacting benzoic acid with aluminum hydroxide. The reaction typically occurs in an aqueous medium, where benzoic acid is dissolved in water and aluminum hydroxide is added gradually. The mixture is heated to facilitate the reaction, resulting in the formation of aluminum benzoate and water.
From Benzoic Acid and Aluminum Chloride: Another method involves the reaction of benzoic acid with aluminum chloride in the presence of a solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods:
Oxidation of Toluene: Industrially, benzoic acid is often produced by the partial oxidation of toluene using oxygen gas in the presence of catalysts such as manganese or cobalt naphthenates. The benzoic acid is then reacted with aluminum compounds to produce aluminum benzoate.
Types of Reactions:
Neutralization Reactions: Aluminum benzoate can undergo neutralization reactions with strong acids, resulting in the formation of benzoic acid and aluminum salts.
Substitution Reactions: It can participate in substitution reactions where the benzoate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Strong Acids: Hydrochloric acid or sulfuric acid can be used in neutralization reactions.
Solvents: Ethanol or water is commonly used as solvents in various reactions involving aluminum benzoate.
Major Products Formed:
Benzoic Acid: Formed during neutralization reactions.
Substituted Benzoates: Formed during substitution reactions depending on the reagents used.
Chemistry:
Catalysis: Aluminum benzoate is used as a catalyst in organic synthesis reactions, facilitating the formation of various organic compounds.
Polymer Production: It is used in the production of polymers and resins, enhancing their properties and stability.
Biology and Medicine:
Antimicrobial Agent: Due to its antimicrobial properties, aluminum benzoate is studied for its potential use in medical applications, including as a preservative in pharmaceutical formulations.
Industry:
Food Preservation: Similar to benzoic acid, aluminum benzoate is used as a preservative in the food industry to inhibit the growth of mold, yeast, and bacteria.
Cosmetics: It is used in the formulation of cosmetics and personal care products for its preservative properties.
作用機序
The antimicrobial action of aluminum benzoate is primarily due to the benzoic acid component. Benzoic acid inhibits the growth of microorganisms by disrupting their cellular processes. It is absorbed into the microbial cell, where it lowers the intracellular pH, inhibiting enzyme activity and metabolic functions . This leads to the inhibition of microbial growth and reproduction.
類似化合物との比較
Sodium Benzoate: A sodium salt of benzoic acid, commonly used as a food preservative.
Potassium Benzoate: A potassium salt of benzoic acid, also used as a preservative in food and beverages.
Calcium Benzoate: A calcium salt of benzoic acid, used in similar applications as sodium and potassium benzoates.
Uniqueness:
Catalytic Properties: Aluminum benzoate is unique in its catalytic properties, making it valuable in organic synthesis and polymer production.
Stability: It offers enhanced stability in various industrial applications compared to other benzoates.
特性
CAS番号 |
555-32-8 |
|---|---|
分子式 |
C7H6AlO2 |
分子量 |
149.10 g/mol |
IUPAC名 |
aluminum;tribenzoate |
InChI |
InChI=1S/C7H6O2.Al/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |
InChIキー |
OAVVATAWSXHYIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Al+3] |
正規SMILES |
C1=CC=C(C=C1)C(=O)O.[Al] |
| 555-32-8 | |
物理的記述 |
Solid; Very slightly soluble in water; [Merck Index] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


